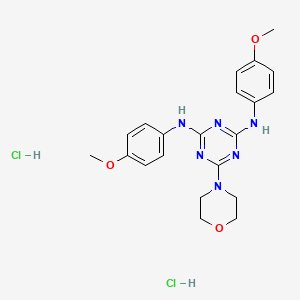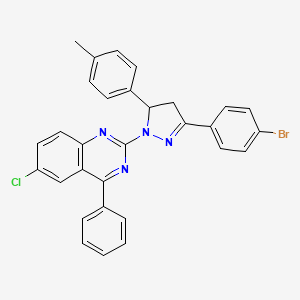
2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H22BrClN4 and its molecular weight is 553.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized novel derivatives incorporating the quinazoline scaffold due to its significant pharmacological activities. For instance, a study focused on the synthesis and characterization of new 4(3H)-quinazolinone derivatives, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds are part of a broader investigation into quinazoline's medicinal chemistry applications, showcasing the diversity of functional groups that can be attached to this core structure to modulate biological activity (Farag et al., 2012).
Antimicrobial Activity
Another area of research involves evaluating the antimicrobial properties of quinazoline derivatives. Novel compounds based on the quinazoline-pyrazoline scaffold have been prepared and tested for their efficacy against various microbial strains. These studies highlight the potential of such derivatives in addressing resistance issues in antimicrobial therapy. For example, some derivatives demonstrated potent activity, underscoring the importance of structural modifications in enhancing antimicrobial potency (Ansari & Khan, 2017).
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been explored. A study synthesized and tested a series of novel oxazole derivatives for their antiproliferative activities against cancer cell lines, revealing compounds with strong inhibitory effects. This research signifies the quinazoline framework's capacity to anchor pharmacophores, offering avenues for developing new anticancer agents (Liu et al., 2009).
Insecticidal Activity
Furthermore, the insecticidal activity of quinazoline derivatives has been investigated, demonstrating the compound's utility in agricultural applications. A study synthesized a specific quinazoline derivative showing excellent activity against a common pest, indicating the potential of such compounds in developing new insecticidal agents (Cong et al., 2021).
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrClN4/c1-19-7-9-21(10-8-19)28-18-27(20-11-13-23(31)14-12-20)35-36(28)30-33-26-16-15-24(32)17-25(26)29(34-30)22-5-3-2-4-6-22/h2-17,28H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJFIQZUCPWPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B2367458.png)
![5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(propane-2-sulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2367459.png)
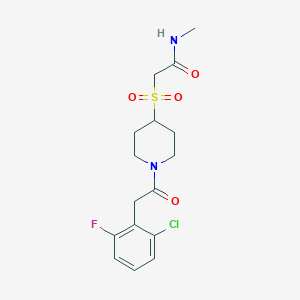
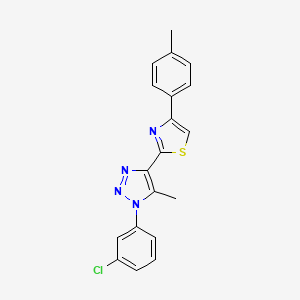

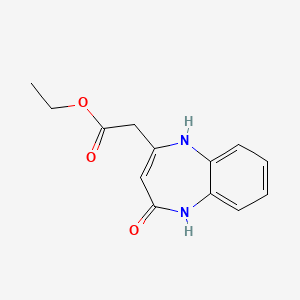
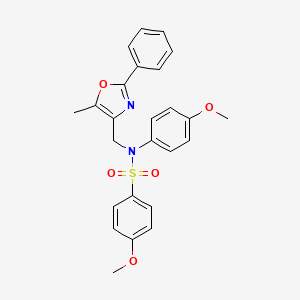
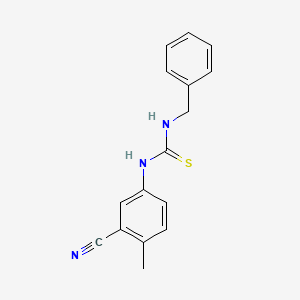
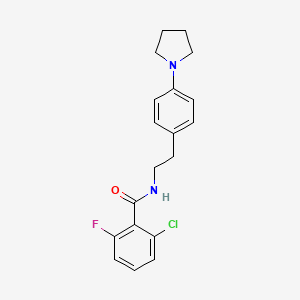

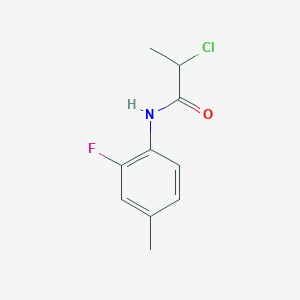
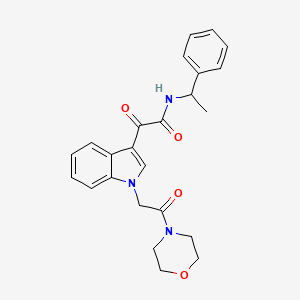
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B2367479.png)
